Piperidine-1-carboxylic acid hydrochloride
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Overview
Description
Piperidine-1-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom. This compound is widely used in organic synthesis and pharmaceutical research due to its versatile chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-1-carboxylic acid hydrochloride can be synthesized through various methods. One common approach involves the reaction of piperidine with carbon dioxide to form piperidine-1-carboxylic acid, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions typically involve:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalysts: Sometimes catalysts like palladium or nickel are used to enhance the reaction rate.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Piperidine-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperidine-1-carboxylic acid.
Reduction: Reduction reactions can convert it back to piperidine.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Water, ethanol, methanol
Major Products:
Oxidation: Piperidine-1-carboxylic acid
Reduction: Piperidine
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Piperidine-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of piperidine-1-carboxylic acid hydrochloride involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine-1-carboxylic acid hydrochloride can be compared with other piperidine derivatives such as:
- Piperidine-4-carboxylic acid hydrochloride
- Piperidine-2-carboxylic acid hydrochloride
- N-methylpiperidine hydrochloride
Uniqueness:
- Chemical Structure: The position of the carboxyl group on the piperidine ring differentiates it from other derivatives.
- Biological Activity: It may exhibit unique biological activities due to its specific structure, making it valuable in drug discovery and development.
Properties
IUPAC Name |
piperidine-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)7-4-2-1-3-5-7;/h1-5H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXXJBCXGYMTME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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